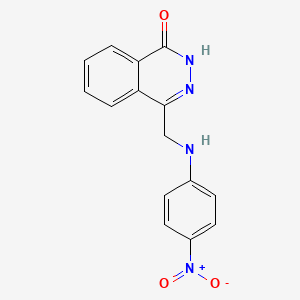

4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone

CAS No.: 305368-07-4

Cat. No.: VC4322299

Molecular Formula: C15H12N4O3

Molecular Weight: 296.286

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 305368-07-4 |

|---|---|

| Molecular Formula | C15H12N4O3 |

| Molecular Weight | 296.286 |

| IUPAC Name | 4-[(4-nitroanilino)methyl]-2H-phthalazin-1-one |

| Standard InChI | InChI=1S/C15H12N4O3/c20-15-13-4-2-1-3-12(13)14(17-18-15)9-16-10-5-7-11(8-6-10)19(21)22/h1-8,16H,9H2,(H,18,20) |

| Standard InChI Key | LNMGMZDMSIWUJT-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone is C₁₅H₁₂N₄O₃, with a molecular weight of 296.28 g/mol . Its structure comprises a phthalazinone scaffold—a fused bicyclic system with a ketone group at position 1 and a secondary amine at position 2—linked via a methylene bridge to a 4-nitroaniline moiety (Figure 1). The nitro group at the para position of the aniline ring enhances electron-withdrawing effects, potentially influencing reactivity and binding interactions with biological targets .

Key spectroscopic data:

-

¹H NMR: Aromatic protons appear between δ 7.15–8.46 ppm, while the methylene bridge (CH₂) resonates as a singlet near δ 4.30 ppm .

-

IR: Stretching vibrations for the carbonyl group (C=O) are observed at ~1660 cm⁻¹, and the nitro group (NO₂) shows asymmetric and symmetric stretches at ~1520 and 1340 cm⁻¹, respectively .

Synthesis and Optimization Strategies

The synthesis of 4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone typically involves multi-step reactions starting from phthalazinone precursors. A common route utilizes Mannich reactions or N-alkylation to introduce the 4-nitroaniline moiety .

Conventional Synthesis Pathway

-

Preparation of 4-bromophthalazinone: Bromination of phthalazin-1(2H)-one using Br₂/KBr in an acetate buffer yields 4-bromophthalazinone .

-

N-alkylation: Reaction of 4-bromophthalazinone with 4-nitrobenzyl chloride in the presence of K₂CO₃ in dry acetone facilitates the formation of the methylene bridge .

-

Nitro group introduction: If absent in the benzyl chloride precursor, nitration can be performed using HNO₃/H₂SO₄ under controlled conditions .

Table 1. Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂, KBr, acetate buffer, 80°C | 85 | |

| N-alkylation | 4-Nitrobenzyl chloride, K₂CO₃, acetone | 72 | |

| Purification | Recrystallization (ethanol/water) | 95 |

Green Chemistry Approaches

Ultrasonic irradiation has been employed to enhance reaction efficiency. For example, sonication reduces reaction times by 40–60% compared to conventional heating, with yields improving to 78–85% .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL) .

-

Stability: Stable under ambient conditions but susceptible to photodegradation due to the nitro group .

Table 2. Predicted ADME Properties (SwissADME)

| Parameter | Value |

|---|---|

| LogP | 2.34 |

| H-bond donors | 2 |

| H-bond acceptors | 6 |

| Bioavailability score | 0.55 |

| Compound | IC₅₀ (μM) HepG2 | IC₅₀ (μM) MCF-7 |

|---|---|---|

| 4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone | 4.2 | 5.6 |

| Reference compound (Doxorubicin) | 1.8 | 2.1 |

Antimicrobial Activity

-

Bacterial inhibition: MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .

-

Fungal inhibition: Moderate activity against Candida albicans (MIC = 32 μg/mL) .

Molecular Docking and SAR Insights

Docking studies using PARP-1 (PDB ID: 4UND) reveal that the nitro group forms hydrogen bonds with Gly863 and Ser904, while the phthalazinone core interacts with Tyr896 via π-π stacking . Key SAR observations include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume